Diethyl 2-methylbenzylphosphonate
Overview
Description
Diethyl 2-methylbenzylphosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₉O₃P. It is a derivative of benzylphosphonate, where the benzyl group is substituted with a methyl group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
Phosphonates in general have been known to interact with their targets in various ways .
Biochemical Pathways
More research is needed to fully understand the biochemical pathways that this compound affects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to fully understand the effects of this compound .
Action Environment
More research is needed to fully understand how environmental factors influence this compound .
Biochemical Analysis
Biochemical Properties
It is known that phosphonates, a class of compounds to which Diethyl 2-methylbenzylphosphonate belongs, have unique biological properties and synthetic potential . They are often used in the development of potential drugs and agrochemicals due to their enhanced resistance towards hydrolysis .
Cellular Effects
While specific cellular effects of this compound are not fully documented, it has been suggested that organophosphonates, a group of compounds that includes this compound, may have antimicrobial properties . Preliminary cellular studies suggest that selected organophosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics .
Molecular Mechanism
Phosphonates are known to interact with a broad range of O, S, N, and C nucleophiles through chemoselective activation . This suggests that this compound could potentially interact with a variety of biomolecules, influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound can be stored at room temperature, suggesting stability under standard laboratory conditions .
Metabolic Pathways
Phosphonates are known to be involved in a variety of biological pathways .
Subcellular Localization
The localization of molecules within cells plays a key role in their activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-methylbenzylphosphonate can be synthesized through several methods. One common method involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction uses Pd(OAc)₂ as a palladium source and Xantphos as a supporting ligand . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of palladium catalysts and efficient reaction conditions allows for high yields and scalability. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-methylbenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Diethyl 2-methylbenzylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound has been studied for its potential antimicrobial properties.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Diethyl 2-methylbenzylphosphonate can be compared with other similar compounds such as diethyl benzylphosphonate and diethyl 4-methylbenzylphosphonate. These compounds share similar structural features but differ in their substituent positions and functional groups. The unique substitution pattern of this compound at the 2-position of the benzyl group imparts distinct chemical and biological properties .
List of Similar Compounds
- Diethyl benzylphosphonate
- Diethyl 4-methylbenzylphosphonate
- Diethyl phosphite
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVIMLRIKAZZCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069639 | |
Record name | Phosphonic acid, [(2-methylphenyl)methyl]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62778-16-9 | |
Record name | Diethyl P-[(2-methylphenyl)methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62778-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P-((2-methylphenyl)methyl)-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P-[(2-methylphenyl)methyl]-, diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonic acid, [(2-methylphenyl)methyl]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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